N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide
Description
N-CYCLOOCTYL-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE: is a complex organic compound that features a unique combination of a cyclooctyl group, an isoindoline-1,3-dione moiety, and a benzene sulfonamide group
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-cyclooctyl-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C23H26N2O4S/c26-22-20-10-6-7-11-21(20)23(27)25(22)16-17-12-14-19(15-13-17)30(28,29)24-18-8-4-2-1-3-5-9-18/h6-7,10-15,18,24H,1-5,8-9,16H2 |
InChI Key |
DZMWAZDONAEOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOOCTYL-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Attachment of the Benzene Sulfonamide Group: The isoindoline-1,3-dione intermediate is then reacted with a benzene sulfonyl chloride derivative in the presence of a base such as triethylamine.
Cyclooctyl Group Introduction: Finally, the cyclooctyl group is introduced via nucleophilic substitution reactions, often using cyclooctyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of cyclooctanone derivatives.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, converting it to isoindoline derivatives.
Substitution: The benzene sulfonamide group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products:
Oxidation: Cyclooctanone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various functionalized benzene sulfonamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of catalytic reactions.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Polymer Chemistry: The compound can be incorporated into polymer backbones to impart specific mechanical and thermal properties.
Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and reduced environmental impact.
Mechanism of Action
The mechanism by which N-CYCLOOCTYL-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE exerts its effects is largely dependent on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
- N-CYCLOOCTYL-3-(2,5-DIOXO-3,4-DIHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPIONAMIDE
- N-CYCLOOCTYL-4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)BENZOIC ACID
Comparison:
- Structural Differences: While similar in having a cyclooctyl group and an isoindoline-1,3-dione moiety, the position and nature of the substituents on the benzene ring differ.
- Unique Properties: N-CYCLOOCTYL-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE is unique in its combination of a sulfonamide group, which imparts distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of N-CYCLOOCTYL-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
